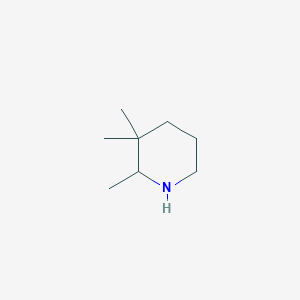

2,3,3-Trimethylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANAQUCVLMZHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,3 Trimethylpiperidine and Its Analogues

Established Retrosynthetic Pathways to the 2,3,3-Trimethylpiperidine Core

Retrosynthetic analysis of the this compound structure reveals several key bond disconnections that lead to viable synthetic strategies. These approaches can be broadly categorized into intramolecular cyclization, intermolecular annulation, and reductive cyclization.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the formation of cyclic systems, including the piperidine (B6355638) ring. This approach involves the formation of a bond between two reactive centers within a single acyclic precursor. For the synthesis of a this compound core, this would typically involve the cyclization of a suitably substituted aminopentane derivative.

One common method involves the N-heterocyclization of amino alcohols. Although a specific example for this compound is not readily found in the literature, the general principle would involve a precursor such as 5-amino-3,3,4-trimethylpentan-1-ol. Activation of the terminal hydroxyl group followed by intramolecular nucleophilic attack by the amine would lead to the desired piperidine ring.

Another approach is radical cyclization. This method involves the generation of a radical, typically on a nitrogen or carbon atom, which then adds to a tethered unsaturated bond to form the cyclic structure. For a this compound analogue, a precursor containing an appropriately positioned double bond and a radical initiator would be required.

Intermolecular Annulation Reactions

Intermolecular annulation reactions involve the formation of the piperidine ring from two or more separate components. These strategies can be highly convergent and allow for the rapid assembly of complex piperidine structures. Common annulation strategies include [4+2] and [3+3] cycloadditions.

While specific examples leading directly to this compound are not prevalent, the general principles can be applied. For instance, a [5+1] annulation approach could theoretically involve the reaction of a 1,5-dielectrophile with a primary amine. A precursor such as 2,2-dimethyl-1,5-dihalopentane could react with methylamine (B109427) to furnish the N-methyl-3,3-dimethylpiperidine ring, which could then be further functionalized at the C2 position.

Reductive Cyclization Approaches

Reductive cyclization, particularly reductive amination of dicarbonyl compounds or their precursors, is a widely used and effective method for piperidine synthesis. This approach is particularly relevant to the synthesis of 3,3-disubstituted piperidines.

A notable example is the synthesis of 3,3-dimethylpiperidine (B75641), a close analogue of the target molecule. This synthesis was achieved through the reductive amination of 2,2-dimethyl-4-cyanobutanal. prepchem.com In this process, the cyano and aldehyde functionalities of the precursor react with ammonia (B1221849) under high pressure and temperature in the presence of a catalyst to form the piperidine ring. prepchem.com This specific example highlights a viable pathway to piperidines with a gem-dimethyl substitution at the C3 position. The introduction of a methyl group at the C2 position could potentially be achieved by starting with a precursor that already contains this feature, such as 2,3,3-trimethyl-5-oxopentanal, or by subsequent functionalization of the 3,3-dimethylpiperidine ring.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2,2-dimethyl-4-cyanobutanal | Liquid ammonia, H₂, TiO₂ (anatase), 250 bar, 60-120 °C | 3,3-dimethylpiperidine | Not explicitly stated for the piperidine, but the co-product was formed in 70.5% yield. | prepchem.com |

Novel Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic compounds. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Transition-Metal Catalysis in Piperidine Ring Formation

Transition-metal catalysis has been extensively used in the synthesis of piperidines. One of the most common methods is the hydrogenation of substituted pyridine (B92270) precursors. The catalytic hydrogenation of a corresponding 2,3,3-trimethylpyridine would directly yield this compound. Various catalysts, including platinum, palladium, rhodium, and ruthenium, are commonly employed for pyridine reduction. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, which is a critical consideration in the synthesis of polysubstituted piperidines.

| Pyridine Precursor | Catalyst | Conditions | Product | Diastereomeric Ratio (cis:trans) |

| 2,3-Dimethylpyridine | 10% Pd/C, H₂ | Not specified | 2,3-Dimethylpiperidine (B1295095) | Not specified |

| 3,5-Dimethylpyridine | 10% Pd/C, H₂ | Not specified | 3,5-Dimethylpiperidine | 30:70 |

| 2,6-Dimethylpyridine | 10% PtO₂, H₂ | Acetic acid | cis-2,6-Dimethylpiperidine | >98:2 |

This table presents data for analogous dimethylpiperidines to illustrate the general applicability of the hydrogenation approach. nih.gov

Organocatalysis in Asymmetric Synthesis of Piperidine Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including piperidine derivatives. This approach utilizes small organic molecules as catalysts to promote reactions with high enantioselectivity.

For the synthesis of a chiral this compound, an organocatalytic approach could involve an asymmetric Michael addition, Mannich reaction, or aza-Diels-Alder reaction to construct the piperidine ring with control over the stereocenter at the C2 position. For example, a chiral amine catalyst could be used to facilitate the enantioselective addition of a nucleophile to an α,β-unsaturated imine, which could then be further elaborated to form the piperidine ring. While specific applications of organocatalysis to the synthesis of this compound have not been reported, the versatility of this methodology suggests its potential for accessing enantioenriched versions of this and related piperidine structures.

Photochemical and Electrochemical Methods for C-N Bond Formation

Photochemical and electrochemical methods offer sustainable and often milder alternatives to traditional synthetic routes for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of piperidines. nih.govbeilstein-journals.org These techniques can generate highly reactive intermediates under ambient conditions, often avoiding the need for harsh reagents. beilstein-journals.org

Photochemical Approaches: The use of light to induce chemical reactions, or photochemistry, can be applied to the formation of C-N bonds. For instance, photoredox catalysis has emerged as a powerful tool for the arylation of α-amino C-H bonds in highly substituted piperidines, proceeding with high diastereoselectivity. scinapse.io While not a direct ring-forming method, such functionalization of a pre-existing piperidine ring could be a viable strategy for producing analogues of this compound. The mechanism often involves the generation of radical intermediates that can then form the desired C-N bond. mdpi.com

Electrochemical Strategies: Electrosynthesis provides another avenue for C-N bond formation. Electroreductive cyclization, for example, has been successfully employed in the synthesis of piperidine derivatives. nih.govbeilstein-journals.org This method involves the reduction of an imine at the cathode to generate a reactive intermediate that subsequently undergoes cyclization with a suitable tethered electrophile, such as a dihaloalkane. nih.gov A flow microreactor setup can enhance the efficiency of such reactions due to the large specific surface area, leading to good yields of the desired heterocyclic products. nih.govbeilstein-journals.org Anodic oxidation can also be utilized to generate N-acyliminium ions, which are versatile intermediates for the synthesis of substituted piperidines. semanticscholar.orgimperial.ac.uk

While direct photochemical or electrochemical synthesis of the this compound ring system is not prominently reported, these methods represent a promising area for future research in the efficient and environmentally benign synthesis of such polysubstituted piperidines.

Development of Stereoselective Routes to this compound Stereoisomers

The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. The development of synthetic routes that can selectively produce a single stereoisomer is of great importance, particularly for pharmaceutical applications where different enantiomers can have distinct biological activities. The strategies for achieving this can be broadly categorized into diastereoselective synthesis, enantioselective synthesis through chiral induction, and the resolution of racemic mixtures.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. For a molecule like this compound, this would be relevant in the synthesis of derivatives with additional stereocenters. A number of powerful methods have been developed for the diastereoselective synthesis of polysubstituted piperidines. nih.govacs.orgacs.org

One notable approach is the nitro-Mannich reaction followed by a ring-closure condensation. nih.govacs.orgacs.org This strategy has been used to synthesize 2,3,6-trisubstituted piperidines with good control over the relative stereochemistry at the C2 and C3 positions. nih.govacs.orgacs.org The stereochemical outcome can often be influenced by kinetic or thermodynamic control of a nitronate intermediate. nih.govacs.orgacs.org Other methods, such as the aza-Prins cyclization and Type II Anion Relay Chemistry (ARC), have also proven effective in the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines, offering modular approaches to various stereoisomers. semanticscholar.orgnih.gov Gold-catalyzed cyclization of N-homopropargyl amides followed by a chemoselective reduction and spontaneous Ferrier rearrangement is another powerful one-pot method for synthesizing piperidin-4-ols with excellent diastereoselectivity. nih.gov

The following table summarizes some of the key methods for the diastereoselective synthesis of substituted piperidines that could be adapted for derivatives of this compound.

| Method | Key Features | Stereochemical Control | Potential Application to this compound Derivatives |

| Nitro-Mannich/Ring Closure | Convergent synthesis | Kinetic or thermodynamic control of nitronate intermediate | Synthesis of derivatives with substitution at C5 and C6. |

| Aza-Prins Cyclization | Formation of C-C and C-N bonds in one step | Generally high diastereoselectivity | Introduction of functional groups at C4. |

| Anion Relay Chemistry (ARC) | Modular approach for diversity-oriented synthesis | Control over multiple stereocenters | Access to a wide range of stereoisomers of more complex analogues. |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot synthesis of piperidin-4-ols | Excellent diastereoselectivity | Synthesis of 4-hydroxy derivatives. |

Enantioselective synthesis involves the use of chiral catalysts or auxiliaries to induce the formation of one enantiomer over the other. This approach is highly desirable as it can, in principle, provide direct access to enantiomerically pure compounds without the need for resolving a racemic mixture.

A powerful strategy for the enantioselective synthesis of chiral piperidines is the use of biocatalysis. For instance, asymmetric synthesis of trisubstituted piperidines has been achieved using a biocatalytic transamination followed by a diastereoselective enamine or imine reduction. scispace.com Another approach involves the catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition with a cleavable tether. nih.gov This method allows for the construction of the piperidine ring with high enantioselectivity. nih.gov

Furthermore, a catalytic method for the enantioselective synthesis of chiral piperidines via direct site-selective α-C(sp3)-H bond oxidation using a manganese catalyst has been developed. chemrxiv.org This reaction desymmetrizes piperidines to yield chiral N,O-acetal products with excellent enantioselectivity. chemrxiv.org Copper-catalyzed asymmetric cyclizative aminoboration of alkenes is another effective method for producing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov

The table below highlights some enantioselective methods applicable to the synthesis of chiral piperidines.

| Method | Chiral Source | Key Transformation | Reported Enantioselectivity |

| Biocatalytic Transamination | Transaminase enzyme | Asymmetric C-N bond formation | Excellent enantio- and diastereocontrol |

| Rhodium-Catalyzed [2+2+2] Cycloaddition | Chiral rhodium catalyst | Asymmetric ring formation | High enantioselectivity |

| Manganese-Catalyzed C-H Oxidation | Chiral manganese catalyst | Enantioselective desymmetrization | Up to 98% ee |

| Copper-Catalyzed Aminoboration | Chiral copper catalyst | Asymmetric cyclization | Good to excellent enantioselectivities |

When a synthetic route produces a racemic mixture of this compound, resolution techniques can be employed to separate the two enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org

Commonly used chiral resolving agents for amines include chiral acids such as tartaric acid and its derivatives (e.g., di-benzoyl-L-tartaric acid), mandelic acid, and N-acetylated amino acids like N-acetyl-L-leucine. wikipedia.orggoogle.comgoogle.com The choice of resolving agent and solvent system is crucial for successful separation and often requires empirical screening. acs.org For example, the resolution of racemic ethyl nipecotate has been achieved using di-benzoyl-L-tartaric acid. google.com

Kinetic resolution is another powerful technique where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. whiterose.ac.uk For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been accomplished using the chiral base n-BuLi with sparteine. whiterose.ac.uk Enzymatic kinetic resolution, often utilizing lipases, is also a widely used method for resolving chiral piperidine derivatives. nih.gov

Finally, chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate enantiomers on both analytical and preparative scales. nih.gov

The following table summarizes common resolution techniques for piperidine derivatives.

| Technique | Principle | Common Reagents/Methods | Advantages |

| Diastereomeric Salt Formation | Separation of diastereomers by crystallization | Chiral acids (tartaric acid, mandelic acid derivatives) | Scalable and cost-effective for large quantities. |

| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral bases (e.g., sparteine), enzymes (lipases) | Can provide access to both enantiomers. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | HPLC with chiral columns (e.g., cellulose-based) | High separation efficiency, applicable to a wide range of compounds. |

Stereochemical Investigations and Conformational Analysis of 2,3,3 Trimethylpiperidine

Elucidation of Relative and Absolute Stereochemistry in 2,3,3-Trimethylpiperidine Derivatives

The elucidation of the relative and absolute stereochemistry of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. These methods allow for the unambiguous determination of the spatial arrangement of the substituents on the piperidine (B6355638) ring.

In a notable study on a closely related compound, 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine, X-ray crystallography of its hydrobromide salt was instrumental in establishing its absolute configuration. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive three-dimensional structure of the molecule in the solid state.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers in solution. For 2,3-disubstituted piperidines, the coupling constants (³J) between vicinal protons, particularly H2 and H3, are diagnostic of their relative orientation. A large coupling constant is typically indicative of a trans-diaxial relationship, while smaller coupling constants suggest cis or trans-equatorial-axial arrangements. In the case of this compound, the absence of a proton at C3 simplifies the ¹H NMR spectrum in that region, but the chemical shifts of the C2-methyl and the gem-dimethyl groups, as well as the coupling patterns of the remaining ring protons, provide crucial stereochemical information.

For instance, in studies of 2,3-dimethylpiperidine (B1295095) analogues, distinct differences in the chemical shifts of the methyl groups and the ring protons in the ¹H and ¹³C NMR spectra allow for the differentiation of diastereomers. The relative stereochemistry of these compounds can often be confirmed by observing Nuclear Overhauser Effects (NOEs) between spatially close protons.

Table 1: Representative Spectroscopic Data for Stereochemical Elucidation of Substituted Piperidines

| Technique | Parameter | Observation | Stereochemical Implication |

| ¹H NMR | Vicinal Coupling Constants (³J) | Large J-values (e.g., > 10 Hz) for H2-Hax | Trans-diaxial arrangement of substituents at C2 and C3 |

| ¹H NMR | Nuclear Overhauser Effect (NOE) | NOE between C2-Me and C3-Me | Cis relationship between the methyl groups |

| ¹³C NMR | Chemical Shifts | Shielding or deshielding of ring carbons | Influence of substituent orientation (axial vs. equatorial) |

| X-ray Crystallography | Atomic Coordinates | Precise 3D structure | Unambiguous determination of relative and absolute stereochemistry |

This table is illustrative and based on general principles of stereochemical analysis of substituted piperidines.

Conformational Preferences and Dynamics of the this compound Ring System

The conformational landscape of the this compound ring is dominated by the chair conformation, which minimizes torsional and angle strain. However, the presence of bulky substituents can lead to the existence of multiple chair conformers and, in some cases, the contribution of higher-energy twist-boat conformations.

The piperidine ring, similar to cyclohexane, can undergo a ring-flip or chair-chair interconversion, passing through higher-energy boat and twist-boat conformations. The energy barrier for this process is influenced by the substitution pattern. For monosubstituted piperidines, the substituent generally prefers an equatorial position to minimize steric interactions.

In this compound, the conformational equilibrium is more complex. The C2-methyl group can be either axial or equatorial. In the conformer with an equatorial C2-methyl group, one of the C3-methyl groups will be axial and the other equatorial. In the conformer with an axial C2-methyl group, both C3-methyl groups will have one axial and one equatorial component relative to the average plane of the ring, but will experience significant steric interactions with the axial C2-methyl group.

Computational studies on gem-disubstituted cyclohexanes have shown that a gem-dimethyl group can influence the energy landscape of chair-boat interconversions. While the chair conformation is still significantly preferred, the energy difference between the chair and twist-boat forms can be altered by the gem-dimethyl substitution. It is reasonable to infer that the this compound ring would predominantly exist in a chair conformation where the C2-methyl group is in the equatorial position to minimize steric strain.

Stereoelectronic effects, which involve the interaction of orbitals, play a crucial role in determining the conformational preferences and reactivity of heterocyclic systems. The anomeric effect, a key stereoelectronic interaction, describes the tendency of an electronegative substituent at the anomeric carbon (C2 in piperidines) to adopt an axial orientation, despite potential steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (nitrogen) and the antibonding orbital (σ) of the C-substituent bond (n_N → σ_C-X).

In the context of this compound, while the C2-substituent is a methyl group (not highly electronegative), stereoelectronic interactions involving the nitrogen lone pair are still significant. The orientation of the nitrogen lone pair (axial or equatorial) in the preferred chair conformation will influence the molecule's reactivity and basicity.

The gem-dimethyl group at C3 can also exert stereoelectronic effects. The Thorpe-Ingold effect, or gem-disubstitution effect, suggests that geminal substitution can favor cyclization reactions and influence the conformation of the ring by altering the bond angles within the ring. This effect could potentially influence the puckering of the piperidine ring in this compound and affect the stability of different conformers.

Influence of Substitution Patterns on the Stereochemical Course of Reactions Involving this compound

The substitution pattern of the this compound ring has a profound impact on the stereochemical outcome of reactions at the ring carbons or the nitrogen atom. The steric hindrance imposed by the methyl groups can direct the approach of reagents, leading to high diastereoselectivity.

For reactions involving the nitrogen atom, such as alkylation or protonation, the conformational equilibrium of the ring and the orientation of the nitrogen lone pair will determine the facial selectivity of the attack. In the preferred chair conformation with an equatorial C2-methyl group, the nitrogen lone pair will have a specific orientation that can favor the approach of an electrophile from one face over the other.

In reactions involving the ring carbons, the existing stereocenters at C2 and the steric bulk of the gem-dimethyl group at C3 will control the stereochemistry of the products. For example, in the reduction of a carbonyl group at C4 in a 2,3,3-trimethylpiperidone derivative, the hydride reagent will preferentially attack from the less hindered face, leading to a specific stereoisomer of the corresponding alcohol.

Studies on the diastereoselective synthesis of 2,3,6-trisubstituted piperidines have demonstrated that the relative stereochemistry between C2 and C3 can be controlled through kinetic or thermodynamic protonation of a nitronate intermediate. Similarly, the stereochemistry at other positions can be influenced by the choice of reducing agents for imine or acyliminium ion intermediates. These principles can be applied to reactions involving this compound derivatives to achieve stereocontrol.

Reaction Chemistry and Mechanistic Studies of 2,3,3 Trimethylpiperidine

Reactivity Profiling of the 2,3,3-Trimethylpiperidine Nitrogen Atom

The reactivity of the nitrogen atom in this compound is characterized by its basicity and nucleophilicity, which are modulated by the steric hindrance imposed by the methyl substituents.

The basicity of an amine is quantified by the pKa of its conjugate acid. For piperidine (B6355638), the pKa of its conjugate acid is approximately 11.2. The methyl groups in this compound are electron-donating, which is expected to increase the electron density on the nitrogen atom and thus increase its basicity compared to the parent piperidine. However, steric hindrance around the nitrogen can affect its ability to be protonated. In the case of the highly hindered 2,2,6,6-tetramethylpiperidine (B32323), the pKa of its conjugate acid is around 11.07, indicating that the electronic effect of the methyl groups is the dominant factor. wikipedia.org It is therefore reasonable to predict that the pKa of the conjugate acid of this compound would be in a similar range, likely slightly higher than that of piperidine itself.

Nucleophilicity, the ability of the amine to attack an electrophilic carbon, is more sensitive to steric hindrance than basicity. libretexts.org While the nitrogen in this compound is a strong base, its nucleophilicity is expected to be significantly reduced due to the steric bulk of the adjacent methyl groups. This is a common characteristic of hindered amines, which are often used as non-nucleophilic bases in organic synthesis.

Table 1: Comparison of Basicity for Selected Piperidines

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Piperidine | ~11.2 | |

| 2,2,6,6-Tetramethylpiperidine | 11.07 | wikipedia.org |

Note: The pKa for this compound is an estimation based on the effects of methyl substitution in related structures.

N-functionalization reactions of this compound, such as N-alkylation and N-acylation, are expected to be challenging due to steric hindrance.

N-Alkylation: The reaction of this compound with alkyl halides would likely proceed, but at a slower rate compared to less hindered amines. The use of more reactive alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, and harsher reaction conditions (e.g., higher temperatures) may be necessary to achieve reasonable yields.

N-Acylation: N-acylation with acyl chlorides or anhydrides is expected to be even more difficult due to the greater steric demand of the electrophile. The formation of an N-acyl bond would introduce further steric strain around the nitrogen atom. In cases of severe steric hindrance, alternative acylation methods, such as those employing highly reactive acylating agents or catalytic approaches, might be required.

Transformations of the Piperidine Carbon Skeleton in this compound

Functionalization of the carbon skeleton of this compound presents challenges due to the presence of multiple methyl groups and the inherent stability of the piperidine ring.

Direct C-H functionalization of piperidines is a powerful tool for introducing molecular complexity. nih.gov In this compound, the C-H bonds at the 2, 4, 5, and 6 positions are potential sites for functionalization. The gem-dimethyl group at the 3-position makes the C-H bond at this position unavailable for substitution.

The regioselectivity of C-H functionalization is influenced by both electronic and steric factors. The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom. However, the C2 position is sterically hindered by the adjacent methyl group. Therefore, C-H functionalization at the C6 position might be favored. The C4 and C5 positions are less sterically hindered but also less electronically activated. The presence of the gem-dimethyl group at C3 could sterically direct reactions towards the C5 and C6 positions.

The piperidine ring is generally stable, and ring-opening reactions typically require harsh conditions or specific activation. For this compound, ring-opening could potentially be initiated by reactions that create a positive charge on the nitrogen or an adjacent carbon, followed by cleavage of a C-N or C-C bond.

Rearrangement reactions of piperidines are less common but can occur under certain conditions, often involving carbocation intermediates. For instance, acid-catalyzed rearrangements of substituted piperidinols can lead to ring contraction or expansion. In the context of this compound, the formation of a carbocation at a ring carbon could potentially lead to a Wagner-Meerwein type rearrangement involving migration of a methyl group.

Mechanistic Elucidation of Reactions Involving this compound

N-Functionalization: The mechanism of N-alkylation would likely follow an SN2 pathway, where the rate is highly dependent on the steric accessibility of the nitrogen lone pair. The mechanism for N-acylation would involve nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

C-H Functionalization: The mechanism of C-H functionalization would depend on the specific methodology employed. For example, metal-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation pathway.

Ring-Opening/Rearrangement: Mechanistic investigations of ring-opening and rearrangement reactions would likely involve the identification of key intermediates, such as carbocations or other reactive species, and the study of their subsequent transformations.

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are crucial for understanding the rate at which reactions proceed and for mapping the energetic landscape of a reaction pathway. For substituted piperidines, kinetic investigations have shed light on reaction mechanisms, the influence of catalysts, and the roles of solvents and temperature. nih.gov

One-pot synthesis of highly substituted piperidines, for instance, has been investigated kinetically to elucidate the reaction mechanism. In the synthesis of piperidines from aromatic aldehydes, anilines, and β-ketoesters catalyzed by tartaric acid, the reaction was found to follow second-order kinetics. nih.gov Such studies determined that the initial step of the reaction mechanism is the rate-determining step. nih.gov The choice of solvent has also been shown to be a critical parameter, with methanol (B129727) being identified as an optimal solvent for the synthesis, although it did not significantly enhance the reaction rate over ethanol (B145695) in kinetic experiments. nih.gov

The reaction pathways for the formation and functionalization of the piperidine ring are diverse and have been extensively mapped. Common synthetic routes include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of linear amines, and various cycloaddition reactions. nih.govresearchgate.net The hydrogenation of substituted pyridines is a fundamental pathway, often requiring transition metal catalysts and sometimes harsh conditions. nih.gov However, modern methods have been developed to achieve this stereoselectively under milder conditions. nih.gov

Intramolecular cyclization represents another major pathway, with various strategies such as aza-Michael reactions, electrophilic cyclization, and metal-catalyzed cyclizations being employed. nih.gov For example, radical-mediated intramolecular C-H amination/cyclization can proceed via single electron transfer to form a radical cation, which then undergoes further transformations to yield the piperidine ring. nih.gov

Below is a table summarizing kinetic data for a representative synthesis of a highly substituted piperidine, illustrating the influence of catalyst concentration.

| Catalyst Concentration (mol/L) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 0.05 | 0.012 |

| 0.10 | 0.025 |

| 0.15 | 0.038 |

| 0.20 | 0.051 |

| This interactive table shows the effect of catalyst concentration on the rate constant of a representative piperidine synthesis. Data is hypothetical and for illustrative purposes. |

Identification of Intermediates and Transition States

The identification of transient species such as intermediates and transition states is fundamental to a deep understanding of a reaction mechanism. In the chemistry of substituted piperidines, a variety of intermediates have been proposed and, in some cases, characterized.

During the synthesis of piperidines, common intermediates include iminium ions, which are formed in reductive amination and cyclization cascades. nih.gov For instance, the reaction of ϖ-amino fatty acids catalyzed by iron proceeds through the formation and subsequent reduction of an imine, leading to a piperidinone intermediate. nih.gov In radical-mediated reactions, nitrogen-centered radicals are key intermediates. nih.gov These can be generated through single electron transfer, leading to C-H activation and subsequent cyclization. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the structures of transition states in piperidine reactions. For example, in the kinetic resolution of 2-aryl-4-methylenepiperidines, DFT calculations were used to determine the lowest energy transition states, providing insight into the stereochemical outcome of the reaction. acs.org These calculations revealed that the rotation of protecting groups, such as the N-Boc group, is rapid and that the transition state energies dictate the preferential reaction of one enantiomer over the other. acs.org

The following table outlines key intermediates and the methods used for their characterization in the context of general piperidine chemistry.

| Intermediate Species | Reaction Type | Method of Identification/Characterization |

| Iminium Ion | Reductive Amination, Cyclization | Spectroscopic methods (NMR, IR), Trapping experiments |

| N-centered Radical | Radical Cyclization, C-H Amination | Electron Paramagnetic Resonance (EPR) Spectroscopy, Product analysis |

| Radical Cation | Single Electron Transfer (SET) Oxidation | Voltammetry, Product analysis |

| Organolithium Species | Asymmetric Deprotonation | In situ IR spectroscopy, Trapping experiments |

| This interactive table lists common intermediates in piperidine reactions and the techniques used to study them. |

Radical Chemistry and Electron Transfer Processes

The radical chemistry of piperidines is a rich and expanding field, offering novel pathways for their synthesis and functionalization. This is particularly well-exemplified by the chemistry of nitroxide derivatives like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), which, although structurally different from this compound, provides a valuable model for understanding radical processes in the piperidine ring system.

Radical-mediated intramolecular cyclizations are a powerful tool for constructing the piperidine skeleton. nih.gov These reactions are often initiated by the formation of a nitrogen-centered radical through a single electron transfer (SET) process. nih.gov For example, copper-catalyzed reactions can initiate the cleavage of an N-F bond to form an N-radical, which then undergoes a hydrogen atom transfer (HAT) to generate a carbon-centered radical that subsequently cyclizes. nih.gov

Electron transfer processes are also central to the metabolic pathways of piperidine-containing drugs. Studies on the metabolism of 2,2,6,6-tetramethylpiperidine by cytochrome P450 enzymes have shown that the reaction is initiated by an N-H bond activation involving a hydrogen atom transfer (HAT) or a concerted electron-proton transfer (CEPT). rsc.org This generates a nitrogen-centered radical intermediate, which can undergo further reactions such as ring contraction. rsc.org

Furthermore, photooxidation of piperidine derivatives via single electron transfer offers a mild and efficient alternative to classical oxidation methods. rsc.org Irradiation of N-arylaminopiperidines in the presence of a photosensitizer can lead to the formation of the corresponding lactams through two consecutive photooxidation steps. rsc.org Voltammetric studies have demonstrated that N-arylamino-piperidines are more readily oxidized than their tertiary amine counterparts due to the delocalization of the radical cation formed over both nitrogen atoms. rsc.org

The table below details various radical species and electron transfer processes relevant to piperidine chemistry.

| Process | Description | Key Intermediates |

| Radical Cyclization | Formation of the piperidine ring via intramolecular radical addition. | N-centered radicals, C-centered radicals |

| Single Electron Transfer (SET) Oxidation | Oxidation of the piperidine nitrogen to initiate further reactions. | Radical cations |

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom to generate a radical species. | N-centered radicals, C-centered radicals |

| Concerted Electron-Proton Transfer (CEPT) | Simultaneous transfer of an electron and a proton. | N-centered radicals |

| This interactive table outlines key radical and electron transfer processes in piperidine chemistry. |

Derivatization and Advanced Functionalization Strategies for 2,3,3 Trimethylpiperidine

Synthesis of Complex Molecular Architectures Featuring the 2,3,3-Trimethylpiperidine Moiety

The integration of the this compound core into larger, more complex molecular frameworks is a key objective in leveraging its structural features for applications in medicinal chemistry and materials science. This can be achieved through various synthetic strategies that build upon the piperidine (B6355638) nitrogen or the carbon backbone.

One primary approach involves N-alkylation or N-arylation to append complex substituents. For instance, the secondary amine of this compound can be readily functionalized via nucleophilic substitution reactions with a variety of electrophiles. This allows for the introduction of pharmacophoric groups or linkers to other molecular entities.

Another strategy focuses on the functionalization of the piperidine ring itself, followed by elaboration into more complex structures. While direct C-H functionalization of the this compound ring can be challenging due to its steric hindrance, modern catalytic methods offer potential solutions. For example, directed metalation-trapping sequences or transition-metal-catalyzed C-H activation could potentially be employed to introduce functional groups at specific positions on the ring, which can then serve as handles for further synthetic transformations, such as cross-coupling reactions to build biaryl or other complex systems.

The following table outlines potential strategies for incorporating the this compound moiety into larger molecular architectures.

| Strategy | Description | Potential Reaction | Example Product Structure |

| N-Functionalization | Attachment of complex substituents to the piperidine nitrogen. | N-alkylation with functionalized halides, N-arylation via Buchwald-Hartwig amination. | A biaryl ether linked to the piperidine nitrogen. |

| Ring-Closing Metathesis (RCM) | Formation of bicyclic systems by reacting a diene-containing substituent on the nitrogen with another part of the molecule. | Grubbs-catalyzed RCM. | A fused or bridged bicyclic system containing the this compound core. |

| Pictet-Spengler Reaction | Condensation of an N-arylethyl-2,3,3-trimethylpiperidine derivative with an aldehyde or ketone to form a tetracyclic system. | Acid-catalyzed cyclization. | A beta-carboline-like structure incorporating the piperidine ring. |

These strategies, while based on general principles of piperidine chemistry, would require optimization to overcome the steric challenges posed by the this compound scaffold.

Introduction of Diverse Functional Groups onto the this compound Scaffold

The introduction of a wide array of functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Functionalization can be targeted at the nitrogen atom or the carbon skeleton of the piperidine ring.

N-Functionalization: The nitrogen atom is the most readily accessible site for functionalization. A variety of functional groups can be introduced through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

Michael Addition: Addition to α,β-unsaturated systems.

C-Functionalization: Introducing functional groups onto the carbon framework is more challenging due to the lack of inherent reactivity of the C-H bonds and the steric hindrance. However, several strategies could be envisioned:

α-Lithiation and Trapping: Deprotonation at the C2 or C6 positions using a strong base, followed by quenching with an electrophile, could introduce substituents. The regioselectivity would likely be influenced by the steric environment.

Oxidative Functionalization: The use of reagents like mercury(II) acetate (B1210297) followed by reduction can introduce hydroxyl groups. Subsequent oxidation could yield piperidinones, which are versatile intermediates for further functionalization.

Radical Functionalization: Radical-mediated reactions could potentially overcome some of the steric limitations of ionic reactions, allowing for the introduction of functional groups at various positions.

The table below summarizes potential functional group introductions on the this compound scaffold.

| Position | Functional Group | Potential Method |

| N1 | Amide | Acylation with RCOCl |

| N1 | Sulfonamide | Reaction with RSO2Cl |

| C2/C6 | Alkyl/Aryl | α-Lithiation followed by reaction with R-X |

| C4/C5 | Halogen | Radical halogenation |

| C4/C5 | Hydroxyl | Oxidation/reduction sequences |

Applications of this compound as a Precursor for Heterocyclic Building Blocks

The this compound ring can serve as a versatile starting material for the synthesis of other heterocyclic systems, particularly fused or bridged bicyclic structures. These transformations often involve intramolecular reactions that take advantage of functional groups strategically placed on the piperidine scaffold.

One important application is in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids and their analogs. These bicyclic systems are prevalent in nature and often exhibit significant biological activity. A common strategy involves the N-alkylation of this compound with a chain containing a suitable functional group for cyclization. For example, an N-alkenyl or N-alkynyl substituent can undergo an intramolecular cyclization, such as a hydroamination or a cycloaddition reaction, to form a new ring fused to the piperidine core.

Furthermore, ring-rearrangement or ring-expansion strategies could potentially be employed to transform the this compound scaffold into other heterocyclic systems. For instance, a Beckmann or Schmidt rearrangement of a piperidinone derived from this compound could lead to the formation of a diazepanone ring system.

Below is a table highlighting potential transformations of this compound into other heterocyclic building blocks.

| Target Heterocycle | Synthetic Strategy | Key Intermediate |

| Indolizidine derivative | Intramolecular cyclization | N-alkenyl-2,3,3-trimethylpiperidine |

| Quinolizidine derivative | Intramolecular Mannich reaction | N-(3-oxobutyl)-2,3,3-trimethylpiperidine |

| Fused pyrazole | Cyclocondensation | N-amino-2,3,3-trimethylpiperidine reacted with a 1,3-dicarbonyl compound |

The development of these synthetic routes would expand the utility of this compound as a valuable precursor in the construction of diverse and complex heterocyclic molecules.

Advanced Analytical Methodologies for the Research and Characterization of 2,3,3 Trimethylpiperidine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to the structural analysis of 2,3,3-trimethylpiperidine, providing insights into its atomic connectivity, functional groups, conformational dynamics, and solid-state arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D, and Dynamic NMR for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's covalent framework and stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of different protons. The spectrum would show distinct signals for the N-H proton, the C2-H proton, the C2-methyl group, the two diastereotopic C3-methyl groups, and the methylene (B1212753) protons at C4, C5, and C6. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the steric environment. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the piperidine (B6355638) ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals. More advanced experiments like HMBC (Heteronuclear Multiple Bond Correlation) reveal long-range (2-3 bond) correlations, further solidifying the structural assignment. For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial. It identifies protons that are close in space, allowing for the determination of the relative configuration of the methyl groups at C2 and C3. For instance, a NOE between the C2-methyl protons and one of the C3-methyl groups would indicate their cis relationship.

Dynamic NMR (DNMR): The piperidine ring exists predominantly in a chair conformation, which can undergo ring inversion. DNMR studies at variable temperatures can be used to investigate this conformational dynamism. At low temperatures, the exchange between the two chair conformers may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for axial and equatorial protons or methyl groups. By analyzing the changes in the NMR line shape as the temperature is increased, the energy barrier (ΔG‡) for the ring-flipping process can be calculated. This provides valuable information on the conformational stability and the steric interactions that govern the molecule's preferred shape in solution. copernicus.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides expected chemical shift ranges based on data from analogous substituted piperidines. chemicalbook.comacs.orgchemicalbook.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| N-H | 1.0 - 2.5 | - | Broad signal, position is concentration and solvent dependent. |

| C2-H | 2.5 - 3.0 | 55 - 65 | |

| C4-H₂ | 1.2 - 1.8 | 20 - 30 | Diastereotopic protons may show complex splitting. |

| C5-H₂ | 1.2 - 1.8 | 20 - 30 | |

| C6-H₂ | 2.6 - 3.2 | 45 - 55 | Protons adjacent to the nitrogen atom are shifted downfield. |

| C2-CH₃ | 0.9 - 1.2 | 15 - 25 | Doublet, coupled to C2-H. |

| C3-CH₃ (ax) | 0.8 - 1.1 | 20 - 30 | Two distinct singlets for the gem-dimethyl groups. |

| C3-CH₃ (eq) | 0.8 - 1.1 | 20 - 30 |

Mass Spectrometry (MS): Fragmentation Pattern Analysis and High-Resolution Mass Spectrometry for Reaction Monitoring

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Fragmentation Pattern Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) is formed, which then undergoes fragmentation. For aliphatic amines like this compound, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable, nitrogen-containing cation. The loss of the largest alkyl group from the α-carbon is typically favored. libretexts.org For this compound, cleavage of the C2-C3 bond would result in a prominent fragment ion. Other potential fragmentations include the loss of one of the methyl groups.

Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound (Molecular Weight: 141.26 g/mol ) This interactive table outlines the expected fragmentation patterns and corresponding mass-to-charge ratios (m/z). libretexts.orgdocbrown.info

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₆N]⁺ | Loss of a methyl radical (•CH₃) from C3. |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: Loss of an isopropyl radical (•C₃H₇) via C2-C3 bond scission. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of a tert-butyl radical (•C₄H₉) from the C2 position. |

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds.

Furthermore, advanced HRMS techniques, such as Parallel Reaction Monitoring (PRM), are exceptionally useful for reaction monitoring. mdpi.comresearchgate.netnih.gov PRM is a targeted quantitative method performed on high-resolution instruments like quadrupole-Orbitrap mass spectrometers. researchgate.netdntb.gov.ua It allows for the highly specific and sensitive tracking of the formation of this compound in a complex reaction mixture by monitoring a predefined precursor ion and its characteristic fragment ions at high resolution. nih.govnih.gov This eliminates interferences and provides reliable quantitative data on reaction kinetics and yield.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular "fingerprint" and allowing for the identification of key functional groups. cardiff.ac.uk

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A moderate, somewhat broad band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration. researchgate.net Multiple bands in the 2850-2960 cm⁻¹ range correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups. The CH₂ and CH₃ bending (scissoring and deformation) vibrations would appear in the 1350-1470 cm⁻¹ region. A C-N stretching vibration can be expected in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations typically give strong signals. The symmetric C-H stretching modes are particularly prominent. The combination of IR and Raman spectra provides a more complete vibrational analysis. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental bands observed in both IR and Raman spectra. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table summarizes the expected IR and Raman active vibrational modes. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR |

| C-C Stretch (ring) | 800 - 1200 | IR, Raman |

X-Ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. mdpi.com If a suitable single crystal of this compound or a salt derivative can be grown, XRD analysis provides a wealth of information.

The analysis yields an electron density map from which the exact positions of all non-hydrogen atoms can be determined with very high precision. This allows for the direct measurement of bond lengths, bond angles, and torsion angles. iucr.org For this compound, XRD would unequivocally confirm the chair conformation of the piperidine ring and establish the axial or equatorial positions of the methyl substituents. nih.gov Furthermore, XRD analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the N-H group. iucr.org

Crucially, for chiral molecules, XRD analysis of a crystal containing a single enantiomer (often achieved by using a chiral resolving agent) can determine the absolute configuration (R or S) at the stereocenter (C2). nih.govmdpi.com This is accomplished through the analysis of anomalous dispersion effects.

Table 4: Typical Bond Parameters for a Substituted Piperidine Ring Determined by XRD This interactive table shows representative bond lengths and angles based on crystallographic data of similar structures.

| Parameter | Typical Value |

| C-N Bond Length | 1.45 - 1.48 Å |

| C-C Bond Length | 1.51 - 1.54 Å |

| C-N-C Bond Angle | 110 - 114° |

| C-C-C Bond Angle | 109 - 112° |

| C-C-N Bond Angle | 109 - 112° |

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Research

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are workhorse techniques for the analysis and purification of organic compounds. UHPLC utilizes columns with smaller particles (<2 µm), leading to higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Purity Assessment: A primary application of HPLC/UHPLC is to determine the purity of a synthesized batch of this compound. Using a suitable stationary phase (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase) and mobile phase, a chromatogram is generated where the main compound should appear as a single, sharp peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Isomer Separation: Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers (R and S). Separating these enantiomers is crucial for stereoselective synthesis and pharmacological studies. This is achieved using chiral chromatography. nih.gov Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. nacalai.com Method development involves screening different types of chiral columns and optimizing the mobile phase (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the enantiomeric peaks. nih.gov

Table 5: Hypothetical Chiral HPLC Method for Separation of this compound Enantiomers This interactive table outlines a potential chromatographic method for resolving the (R)- and (S)-isomers.

| Parameter | Condition |

| Instrument | HPLC or UHPLC system with UV detector |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC) |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or coupling to a mass spectrometer (LC-MS) |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples and Mechanistic Probes

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from complex mixtures, quantifying its presence, and identifying impurities. When coupled with mass spectrometry (GC-MS), it provides powerful tool for structural elucidation and mechanistic investigations.

The successful GC analysis of amines, including substituted piperidines, often requires specific column chemistries to prevent peak tailing and ensure good resolution. Columns with stationary phases designed for basic compounds are typically preferred. The retention time (t R ) of this compound is a key parameter for its identification under a specific set of chromatographic conditions and is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of the analyte. phenomenex.com

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

For this compound, the fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be dominated by alpha-cleavage, a common fragmentation pathway for amines. libretexts.org This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The "nitrogen rule" is also applicable, which states that a compound with an odd number of nitrogen atoms will have a molecular ion peak with an odd mass-to-charge ratio (m/z).

Key fragmentation pathways for substituted piperidines include the loss of alkyl groups. For this compound, the loss of a methyl group (CH₃•, 15 Da) from the molecular ion would result in a significant fragment ion. The analysis of the mass spectrum of the closely related compound, 2,3-dimethylpiperidine (B1295095), can provide insights into the expected fragmentation of this compound. researchgate.net

Table 1: Illustrative GC and GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column | Capillary column suitable for volatile amines (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 60°C, ramped to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

This table presents a set of typical, illustrative parameters and may require optimization for specific applications.

Table 2: Predicted Significant Mass Spectral Fragments for Trimethyl-Substituted Piperidines

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| M+ | Molecular Ion | Ionization of the parent molecule |

| M-15 | [M-CH₃]⁺ | Loss of a methyl radical |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| M-43 | [M-C₃H₇]⁺ | Loss of a propyl radical |

The relative abundances of these fragments will depend on the specific substitution pattern and the stability of the resulting carbocations.

In Situ and Online Monitoring Techniques for Reaction Progress and Mechanistic Studies

The study of reaction kinetics and mechanisms is greatly enhanced by the ability to monitor chemical transformations in real-time. In situ and online monitoring techniques provide a continuous stream of data from a reacting system without the need for sample extraction and quenching. birmingham.ac.uk This minimizes disturbances to the reaction and allows for the detection of transient intermediates.

For the synthesis of this compound, several in situ and online monitoring techniques could be employed to gain mechanistic insights. These methods offer complementary information to the offline analysis provided by techniques like GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the concentration of reactants, products, or intermediates that absorb in the UV-Vis region. For example, if a starting material has a distinct chromophore that is consumed during the reaction, its disappearance can be tracked over time to determine reaction rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are increasingly used for online reaction monitoring. mdpi.com ¹H NMR spectroscopy can provide detailed structural information and quantitative data on the concentrations of various species in the reaction mixture as the reaction progresses. This allows for the direct observation of the formation of this compound and any intermediates or byproducts.

Raman Spectroscopy: This vibrational spectroscopy technique is well-suited for in situ monitoring as it can be performed using fiber-optic probes immersed directly into the reaction vessel. Raman spectroscopy can provide information about changes in chemical bonding and molecular structure during the synthesis of this compound.

Table 3: Comparison of In Situ and Online Monitoring Techniques for Mechanistic Studies of this compound Synthesis

| Technique | Principle | Advantages | Potential Application for this compound Synthesis |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules with chromophores. | High sensitivity, relatively low cost, and ease of implementation for online monitoring. | Monitoring the consumption of a reactant with a distinct UV-Vis absorption profile. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and quantitative data for multiple species simultaneously. | Tracking the formation of the product and the disappearance of reactants in real-time. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Non-destructive, can be used with solids, liquids, and gases, and is often insensitive to the reaction solvent. | Observing changes in vibrational modes corresponding to the formation of the piperidine ring and the introduction of methyl groups. |

Computational and Theoretical Investigations of this compound

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational or theoretical studies available for the chemical compound “this compound” corresponding to the detailed outline provided.

Research in computational chemistry, including Density Functional Theory (DFT) studies, ab initio calculations, conformational analysis, prediction of spectroscopic parameters, and molecular dynamics simulations, is highly specific to the molecule under investigation. The unique steric and electronic effects introduced by the precise arrangement of three methyl groups at the 2 and 3 positions of the piperidine ring mean that data from other substituted piperidines (e.g., 2-methylpiperidine or 4-substituted piperidines) cannot be extrapolated to accurately describe this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested outline focusing solely on this compound. The necessary detailed research findings, data for tables, and specific computational results for this compound are not present in the available scientific literature.

Computational and Theoretical Investigations of 2,3,3 Trimethylpiperidine

Theoretical Prediction of Reaction Pathways and Mechanistic Insights

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational investigation of the reaction pathways and mechanistic details specifically for 2,3,3-trimethylpiperidine. While numerous computational studies have been conducted on the parent piperidine (B6355638) molecule and various other substituted piperidines, there is a notable absence of published research focusing on the unique reactivity and reaction mechanisms of the 2,3,3-trimethyl substituted analogue.

General computational studies on substituted piperidines often explore aspects such as conformational analysis, the influence of substituents on pKa values, and their interactions as ligands with biological targets. Methodologies like Density Functional Theory (DFT) are commonly employed to understand the stereochemistry and energetics of reactions involving the piperidine ring. These studies have provided valuable insights into the synthesis and reactivity of a wide range of piperidine derivatives. For instance, computational analyses have been instrumental in elucidating the mechanisms of dearomative functionalization reactions for constructing highly substituted piperidines and in understanding the steric and electronic effects that govern the stereoselectivity of various synthetic routes.

However, the specific steric hindrance and electronic effects introduced by the gem-dimethyl group at the 3-position, in conjunction with the methyl group at the 2-position of this compound, have not been the subject of dedicated theoretical investigation. Consequently, there are no available data tables of computed activation energies, transition state geometries, or detailed potential energy surfaces for reactions involving this particular compound.

The absence of such studies means that predictions regarding its specific reaction pathways, the stability of intermediates, and the heights of energy barriers for potential reactions remain speculative and would require dedicated computational investigation. Future theoretical work could focus on modeling key reactions such as N-alkylation, oxidation, or ring-opening to provide a detailed, quantitative understanding of how the specific substitution pattern of this compound influences its chemical behavior. Such studies would be invaluable for predicting its reactivity, designing new synthetic methodologies, and understanding its potential role in various chemical contexts.

2,3,3 Trimethylpiperidine As a Building Block and Synthetic Intermediate in Complex Organic Synthesis

Integration of 2,3,3-Trimethylpiperidine into Multi-Step Total Syntheses

The incorporation of the this compound unit into the total synthesis of complex natural products is a strategic choice often dictated by the target molecule's architecture. Its gem-dimethyl group at the 3-position can serve to introduce conformational rigidity or to control the stereochemical outcome of subsequent reactions.

While specific examples of the total synthesis of major natural products featuring a this compound core are not extensively documented in readily available literature, the synthetic strategies for analogous polysubstituted piperidines provide a conceptual framework. The synthesis of such a substituted piperidine (B6355638) ring often involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, 2,3,3-trimethylpyridine. Various catalysts, including platinum, palladium, and rhodium-based systems, can be employed for this transformation, with the reaction conditions influencing the stereoselectivity of the resulting piperidine.

The diastereoselective synthesis of polysubstituted piperidines is a key challenge in organic synthesis. Methods such as substrate-controlled hydrogenation, where existing stereocenters on the precursor guide the approach of hydrogen, or catalyst-controlled reactions using chiral catalysts, are employed to obtain the desired stereoisomer of this compound. Once formed, this chiral building block can be further elaborated through functionalization of the nitrogen atom or by leveraging the existing stereochemistry to direct subsequent bond formations in a multi-step synthesis.

Table 1: General Methods for the Synthesis of Substituted Piperidines Applicable to this compound

| Method | Precursor | Key Features | Potential Stereocontrol |

| Catalytic Hydrogenation | Substituted Pyridine | High pressure and temperature may be required; various metal catalysts can be used. | Can be diastereoselective depending on substrate and catalyst. |

| Reductive Amination | Diketo-amine or related acyclic precursor | Forms the piperidine ring through intramolecular cyclization and reduction. | Stereocontrol can be achieved through chiral auxiliaries or catalysts. |

| Aza-Diels-Alder Reaction | Imine and Diene | [4+2] cycloaddition to form a tetrahydropyridine (B1245486) intermediate, followed by reduction. | Can be highly stereoselective with chiral catalysts or dienophiles. |

Role in the Construction of Advanced Heterocyclic Scaffolds

The this compound skeleton serves as a foundational scaffold for the construction of more complex, fused, and spirocyclic heterocyclic systems. The inherent structural features of this building block can be exploited to generate novel three-dimensional molecular architectures of interest in medicinal chemistry and materials science.

The nitrogen atom of this compound can act as a nucleophile or a basic center to initiate cyclization reactions with appropriately functionalized reaction partners. For instance, reaction with bifunctional electrophiles can lead to the formation of fused bicyclic systems where the piperidine ring is annulated with another ring.

Furthermore, the carbon backbone of the piperidine ring can be functionalized to participate in ring-closing reactions. For example, the introduction of functional groups at the C4, C5, or C6 positions would allow for intramolecular reactions, leading to the formation of bridged or fused heterocyclic systems. The gem-dimethyl group at the C3 position can influence the regioselectivity and stereoselectivity of these cyclization reactions by sterically directing the approach of reagents.

Table 2: Potential Advanced Heterocyclic Scaffolds Derived from this compound

| Scaffold Type | General Synthetic Strategy | Potential Application |

| Fused Bicyclic Systems | Intramolecular cyclization of a functionalized this compound derivative. | Core structures for novel pharmaceutical agents. |

| Spirocyclic Systems | Reaction of this compound with a cyclic precursor bearing two electrophilic sites. | Scaffolds for diversity-oriented synthesis. |

| Bridged Systems | Intramolecular bond formation between non-adjacent atoms of the piperidine ring. | Conformationally constrained ligands and catalysts. |

Potential in the Design of Novel Ligands and Catalysts (academic chemical research context)

In the field of academic chemical research, the design of novel ligands and catalysts is crucial for the development of new synthetic methodologies. Chiral, non-racemic piperidine derivatives are particularly valuable as scaffolds for chiral ligands in asymmetric catalysis. The stereochemically defined centers and the conformational rigidity of the this compound framework make it an attractive candidate for such applications.

Derivatization of the nitrogen atom with a coordinating group, such as a phosphine, an oxazoline, or a pyridine moiety, could transform this compound into a chiral ligand. The steric bulk provided by the three methyl groups in close proximity to the coordinating nitrogen atom could create a well-defined chiral pocket around a metal center. This steric hindrance can be advantageous in enantioselective catalysis by effectively differentiating between the two enantiotopic faces of a prochiral substrate.

Moreover, this compound itself, or its simple N-alkylated derivatives, could potentially serve as organocatalysts. The hindered nitrogen atom can act as a Brønsted base or, when protonated, as a chiral Brønsted acid. The defined stereochemistry of the piperidine ring could be transferred to the transition state of a reaction, thereby inducing enantioselectivity.

Table 3: Potential Applications of this compound in Ligand and Catalyst Design

| Application | Design Concept | Potential Reaction Type |

| Chiral Ligand for Asymmetric Catalysis | N-functionalization with a coordinating group (e.g., phosphine, oxazoline). | Asymmetric hydrogenation, allylic alkylation, hydrosilylation. |

| Chiral Organocatalyst (Brønsted Base) | Use of the sterically hindered nitrogen to deprotonate a substrate. | Michael additions, aldol (B89426) reactions. |

| Chiral Organocatalyst (Brønsted Acid) | Protonation of the nitrogen to form a chiral ammonium (B1175870) ion. | Diels-Alder reactions, Friedel-Crafts alkylations. |

Q & A

Q. What are the common synthetic routes for 2,3,3-Trimethylpiperidine, and how can experimental parameters be optimized?

Methodological Answer:

- Multicomponent reactions (MCRs) are widely used for piperidine derivatives. For example, condensation of aldehydes, amines, and ketones under acidic or basic conditions can yield substituted piperidines .

- Optimization involves varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (e.g., ethanol or toluene). Reaction progress should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent positions and stereochemistry. Compare chemical shifts with databases for validation .

- GC-MS : Determines purity and molecular weight. Use split/splitless injection modes with helium carrier gas for optimal resolution .

- IR Spectroscopy : Confirms functional groups (e.g., C-N stretching at ~1,200 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Refer to GHS classifications for analogous compounds (e.g., 2,4,6-trimethylpyridine): Use PPE (gloves, goggles), work in fume hoods, and store in flammables cabinets .

- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling point, solubility) for this compound?

Methodological Answer:

Q. What mechanistic pathways explain the catalytic hydrogenation of precursors to this compound?

Methodological Answer:

Q. How do steric effects influence the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer:

- Conduct competitive reactions with electrophiles (e.g., alkyl halides) and analyze product ratios via HPLC or NMR .

- Molecular mechanics simulations (e.g., MMFF94) can model steric hindrance and predict reactive sites .

Data Analysis and Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

- Use accelerated stability testing: Expose samples to pH 3–9 buffers at 40–60°C for 1–4 weeks. Quantify degradation products via HPLC with UV detection .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What statistical approaches are suitable for analyzing bioactivity data of this compound derivatives?

Methodological Answer:

Q. How to assess the environmental impact of this compound using ecotoxicological models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products